Apec-2

Adenosine A2A receptor Locomotor activity In vivo pharmacology

Researchers using NECA or CHA for A2A receptor studies face unavoidable A1-receptor cross-talk that obscures A2A-specific outcomes. APEC-2 (ED₅₀ 16 µg/kg i.p. for locomotor depression) is functionally insensitive to A1-selective antagonists, enabling clean A2A target engagement. - Eliminates A1 confounding: APEC-2-induced behavioral suppression is reversed only by A2-selective or non-selective xanthines. - Scaffold versatility: The functionalized congener core supports synthesis of covalent probes (DITC-APEC, PAPA-APEC) and fluorescent ligands (FITC-APEC, Kd 57 nM) for receptor labeling and HTS. - Translational relevance: Reverses pro-kinetic effects of A2A antagonist KW-6002 in MPTP-treated non-human primates (0.62 mg/kg i.p.). Supplied as a research-use-only compound with batch-specific certificates of analysis. Standard international B2B shipping; no special permits required.

Molecular Formula C25H35N9O5
Molecular Weight 541.6 g/mol
CAS No. 126828-50-0
Cat. No. B146015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApec-2
CAS126828-50-0
Synonyms2-((2-aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine
2-APEC
APEC-2
Molecular FormulaC25H35N9O5
Molecular Weight541.6 g/mol
Structural Identifiers
SMILESCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O
InChIInChI=1S/C25H35N9O5/c1-2-28-23(38)20-18(36)19(37)24(39-20)34-13-31-17-21(27)32-25(33-22(17)34)30-11-9-15-5-3-14(4-6-15)7-8-16(35)29-12-10-26/h3-6,13,18-20,24,36-37H,2,7-12,26H2,1H3,(H,28,38)(H,29,35)(H3,27,30,32,33)/t18-,19+,20-,24+/m0/s1
InChIKeyUXUFTKZYJYGMGO-CMCWBKRRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APEC‑2: A2A‑Selective Agonist Overview


APEC‑2 (also designated APEC, 2‑APEC) is a synthetic adenosine analog that functions as a potent and highly selective agonist for the A2A adenosine receptor subtype. Its full chemical name is 2‑[(2‑aminoethylamino)carbonylethylphenylethylamino]‑5′‑N‑ethylcarboxamidoadenosine, and it belongs to the class of functionalized congeners derived from the prototypical A2A‑selective agonist CGS 21680 [REFS‑1]. The compound has been widely employed as a pharmacological tool to probe central A2A receptor function and has served as the parent scaffold for the development of affinity and photoaffinity probes for receptor labeling and characterization [REFS‑2].

APEC‑2: Why Generic Substitution Fails


Although many adenosine agonists exhibit affinity for A2A receptors, the in vivo pharmacological profile of APEC‑2 is uniquely dominated by A2A‑selective activation, distinguishing it from commonly used comparator compounds that possess mixed A1/A2A activity or predominant A1‑receptor engagement [REFS‑1]. Classical agonists such as NECA (5′‑N‑ethylcarboxamidoadenosine) and CHA (N6‑cyclohexyladenosine) produce locomotor depression in rodents that is largely mediated by A1 receptors, whereas APEC‑2‑induced behavioral suppression is insensitive to A1‑selective antagonism and is instead reversed only by A2‑selective or non‑selective xanthines [REFS‑2]. Consequently, substituting APEC‑2 with a generic adenosine agonist will confound interpretation of receptor‑specific signaling, off‑target effects, and functional outcomes in studies designed to isolate A2A‑mediated physiology.

APEC‑2: Quantitative Differentiation Evidence


Superior Locomotor Potency Compared to CHA

In a standardized mouse locomotor activity assay, APEC‑2 demonstrated an ED50 of 16 µg/kg (i.p.) for reducing horizontal activity and total distance traveled, whereas the prototypical A1‑selective agonist CHA (N6‑cyclohexyladenosine) exhibited an ED50 of 60 µg/kg under identical experimental conditions [REFS‑1]. This represents a 3.75‑fold greater potency for APEC‑2 in producing centrally mediated behavioral depression.

Adenosine A2A receptor Locomotor activity In vivo pharmacology Behavioral pharmacology

Functional A2A Specificity via Antagonist Reversal

The locomotor depressant effects of APEC‑2 (administered at its ED50 dose) were completely reversed by the A2‑selective adenosine receptor antagonist 4‑amino‑8‑chloro‑1‑phenyl‑[1,2,4]triazol[4,3‑a]quinoxaline, whereas the A1‑selective antagonist 8‑cyclopentyltheophylline (10 mg/kg) failed to reverse APEC‑2‑induced depression [REFS‑1]. In contrast, the non‑selective agonist NECA and the A1‑selective agonist CHA were both significantly reversed by A1‑selective antagonism, underscoring their mixed or A1‑preferring pharmacology.

Adenosine A2A receptor Receptor selectivity Antagonist reversal In vivo pharmacology

Irreversible Probe DITC‑APEC Development

Functionalization of the APEC‑2 core with an isothiocyanate moiety yields DITC‑APEC, which covalently binds to the guinea pig coronary artery A2A adenosine receptor. DITC‑APEC (0.125–1.0 nM) produces progressive, concentration‑independent coronary vasodilation that persists for at least 120 min after washout and is insensitive to subsequent antagonism by the non‑selective adenosine antagonist 8‑SPT [REFS‑1]. In contrast, the reversible parent compound APEC‑2 causes vasodilation that promptly fades upon withdrawal and is fully antagonized by 8‑SPT.

A2A adenosine receptor Irreversible agonist Coronary vasodilation Affinity labeling

Fluorescent Ligand FITC‑APEC for Binding Assays

The fluorescein conjugate FITC‑APEC, synthesized from the APEC‑2 functionalized congener scaffold, binds to bovine striatal A2A‑adenosine receptors with a KD of 57 ± 2 nM and a Bmax of 2.3 ± 0.3 pmol/mg protein, as measured by fluorescence techniques [REFS‑1]. The KD value determined by fluorescence is in close agreement with the Ki of 11 ± 0.3 nM obtained via competition studies against [³H]CGS 21680. Importantly, the rank‑order potencies of chemically diverse A2A ligands estimated by inhibition of FITC‑APEC binding correlated strongly with radioligand binding data (r = 0.97, P = 0.0003).

A2A adenosine receptor Fluorescent ligand binding Receptor quantification Assay development

Parkinson's Primate Model Reversal

In MPTP‑treated common marmosets, a primate model of Parkinson's disease, administration of the A2A‑selective antagonist KW‑6002 significantly increased locomotor activity. Co‑administration of APEC‑2 at a minimally effective dose of 0.62 mg/kg (i.p.) completely reversed the KW‑6002‑induced hyperlocomotion, restoring baseline motor activity levels [REFS‑1]. This demonstrates that APEC‑2 can functionally antagonize the pro‑kinetic effects of A2A receptor blockade in a disease‑relevant model.

Parkinson's disease A2A adenosine receptor Motor function MPTP primate model

APEC‑2: Research and Application Scenarios


In Vivo A2A‑Selective Behavioral Studies

Utilize APEC‑2 as the agonist of choice when investigating the central nervous system effects of A2A receptor stimulation in rodents. With an ED50 of 16 µg/kg (i.p.) for locomotor depression and functional insensitivity to A1‑selective antagonists [REFS‑1][REFS‑2], APEC‑2 eliminates the confounding A1‑receptor contributions that plague NECA and CHA. This makes it uniquely suitable for dissecting A2A‑specific roles in motor control, sleep‑wake regulation, and neuropsychiatric disease models.

Irreversible and Photoaffinity Probe Development

Employ the APEC‑2 functionalized congener scaffold to synthesize covalent receptor probes such as DITC‑APEC and PAPA‑APEC. DITC‑APEC irreversibly activates coronary A2A receptors (vasodilation persists ≥120 min post‑washout) [REFS‑3], while radioiodinated PAPA‑APEC enables photoaffinity labeling of human striatal A2A receptors for molecular characterization and purification workflows [REFS‑4]. This application is critical for receptor identification, binding site mapping, and biochemical pharmacology.

Fluorescence‑Based A2A Binding Assays

Implement FITC‑APEC, synthesized from the APEC‑2 core, in fluorescence polarization or fluorescence intensity‑based receptor binding assays. With a KD of 57 nM and Bmax of 2.3 pmol/mg protein in bovine striatum, FITC‑APEC provides quantitative receptor occupancy data that correlates strongly (r = 0.97) with radioligand methods [REFS‑5]. This scenario is ideal for high‑throughput screening, compound profiling, and laboratories seeking to eliminate radioisotope handling.

Parkinson's Primate Model: Motor Function Modulation

Use APEC‑2 as a pharmacological tool to assess A2A‑mediated motor control in MPTP‑treated non‑human primates. APEC‑2 (0.62 mg/kg, i.p.) completely reverses the pro‑kinetic effects of the A2A antagonist KW‑6002 [REFS‑6], enabling researchers to calibrate the functional balance between A2A agonism and antagonism in a translational Parkinson's disease model. This is directly relevant for preclinical evaluation of A2A‑targeted therapeutics.

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